molecular formula C11H17N3O B13261433 5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one

5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one

Cat. No.: B13261433
M. Wt: 207.27 g/mol
InChI Key: UEAWDBIXGVJUSU-UHFFFAOYSA-N
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Description

5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one typically involves the reaction of a pyrazole derivative with a pyrrolidinone precursor. One common method includes the use of hydrazine-coupled pyrazoles, which are synthesized through elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted reactions and heterogeneous catalytic systems are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of LmPTR1, characterized by lower binding free energy . This interaction disrupts the normal function of the target enzyme, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one is unique due to its specific combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)6-9-4-5-11(15)12-9/h9H,4-6H2,1-3H3,(H,12,15)

InChI Key

UEAWDBIXGVJUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC2CCC(=O)N2

Origin of Product

United States

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